1-Methyl-2-(phenylmethyl)-4-piperidinone: Chemical Properties, Mechanistic Pathways, and Synthetic Applications
1-Methyl-2-(phenylmethyl)-4-piperidinone: Chemical Properties, Mechanistic Pathways, and Synthetic Applications
Executive Summary
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I approach molecular scaffolds not just as static structures, but as dynamic precursors with profound synthetic causality. 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS: 21823-56-3), commonly referred to as 2-benzyl-1-methylpiperidin-4-one, is a highly valuable, sterically hindered piperidone[1]. The presence of a bulky benzyl group at the C2 position—adjacent to the basic nitrogen—introduces significant steric hindrance and a chiral center. This specific topology is highly sought after in drug discovery for locking pharmaceutical ligands into bioactive conformations, and in materials science for the synthesis of hyperbranched polymers[2].
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, regioselective synthesis, and downstream applications of this critical intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of a compound is the first step in predicting its reactivity. The table below summarizes the core quantitative data for 1-Methyl-2-(phenylmethyl)-4-piperidinone[3].
| Property | Value |
| IUPAC Name | 2-benzyl-1-methylpiperidin-4-one |
| CAS Number | 21823-56-3 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| InChIKey | DOIPFNDHIMPNJZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=O)CC1CC2=CC=CC=C2 |
| Physical State | Viscous Oil / Low-Melting Solid (Temperature dependent) |
Structural Causality: The ketone at the C4 position acts as a versatile electrophilic center, primed for reductive amination, Wittig olefination, or superacid-catalyzed electrophilic aromatic substitution[2]. Meanwhile, the N-methyl group prevents unwanted secondary amine side-reactions during complex multi-step syntheses.
Synthetic Methodologies: The Aza-Diels-Alder Approach
The Causality of Method Selection
Historically, piperidones are synthesized via the , a base-mediated intramolecular cyclization of diesters[4]. However, applying the Dieckmann cyclization to asymmetric, 2-substituted piperidones often results in poor regiocontrol, low yields due to retro-Dieckmann cleavage, and complex diastereomeric mixtures[5],[6].
To achieve absolute regiocontrol, we utilize an Aza-Diels-Alder [4+2] cycloaddition . By reacting an imine with Danishefsky's diene under Lewis acid catalysis, we bypass the thermodynamic instability of the Dieckmann route, directly yielding the 2-substituted scaffold with high fidelity.
Figure 1: Regioselective Aza-Diels-Alder synthetic workflow for 2-substituted 4-piperidones.
Protocol 1: Regioselective Synthesis via Aza-Diels-Alder
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
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Imine Formation: Condense phenylacetaldehyde (1.0 eq) with methylamine (1.2 eq) in anhydrous dichloromethane (DCM) over MgSO₄ at room temperature for 4 hours.
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Validation Checkpoint: Filter and concentrate a 0.1 mL aliquot. ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~7.6 ppm).
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Cycloaddition: Cool the imine solution to -78°C. Dropwise, add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.2 eq) followed by BF₃·OEt₂ (0.5 eq). The Lewis acid activates the imine, lowering the LUMO energy to facilitate the[4+2] cycloaddition.
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Hydrolytic Workup: After 12 hours, quench the reaction with saturated NaHCO₃. Extract with DCM, then treat the organic layer with 0.1 M HCl for 30 minutes to hydrolyze the silyl enol ether, yielding 2-benzyl-1-methyl-2,3-dihydro-4-pyridone.
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Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show a single UV-active spot. IR spectroscopy must confirm the presence of an α,β-unsaturated ketone (~1660 cm⁻¹).
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Hydrogenation: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 6 hours to reduce the double bond.
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Validation Checkpoint: Filter through Celite. GC-MS must show a molecular ion peak at m/z 203, confirming the successful formation of 1-Methyl-2-(phenylmethyl)-4-piperidinone.
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Downstream Applications
A. Pharmacological Scaffolding (GPCR Modulation)
Piperidones are the foundational building blocks for numerous centrally acting analgesics[7]. The 2-benzyl substitution sterically restricts the conformational flexibility of the piperidine ring. When derivatized into a mature ligand, this rigidity forces the molecule into an optimal binding geometry for the µ-Opioid Receptor (MOR), enhancing target affinity while potentially minimizing off-target respiratory depression.
Figure 2: GPCR signaling cascade modulated by piperidone-derived µ-opioid receptor agonists.
B. Polymer Science: Superacid-Catalyzed Step-Growth
Beyond small molecules, piperidones are utilized in the [2].
Protocol 2: Hyperbranched Polymerization
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Monomer Activation: In a dry flask, combine 1-Methyl-2-(phenylmethyl)-4-piperidinone (1.0 eq) and biphenyl (1.0 eq) in a minimal volume of DCM.
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Superacid Catalysis: Under nitrogen, rapidly add trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFSA). Causality: The superacid protonates the C4 ketone, generating a highly reactive dicationic electrophile that attacks the biphenyl rings via electrophilic aromatic substitution[2].
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Propagation: Stir at room temperature for 24-41 hours. As the reaction proceeds, the solution will become highly viscous.
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Precipitation: Pour the mixture slowly into a vigorously stirred aqueous NaHCO₃ solution.
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Validation Checkpoint: The polymer will precipitate as a fibrous solid. Isolate via filtration, dry under vacuum, and analyze via Gel Permeation Chromatography (GPC). A successful run will yield an Mw > 20,000 Da, validating chain extension[2].
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Analytical Validation (E-E-A-T Trustworthiness)
To ensure scientific integrity, any synthesized batch of 1-Methyl-2-(phenylmethyl)-4-piperidinone must be validated against the following standardized analytical parameters.
| Analytical Method | Target Parameter | Expected Outcome / Signal |
| ¹H NMR (CDCl₃) | N-CH₃ | Singlet, ~2.3 - 2.4 ppm |
| ¹H NMR (CDCl₃) | Benzylic CH₂ | Multiplet, ~2.8 - 3.1 ppm |
| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplet, ~7.1 - 7.3 ppm |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | ~208 - 210 ppm |
| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 203 |
| FT-IR (ATR) | Ketone Stretch | Sharp peak at ~1710 cm⁻¹ |
References
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Title: Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers Source: Chemical Communications (The Royal Society of Chemistry) URL: [Link]
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Title: 4-Piperidinone, 1-(phenylmethyl)- (Structural Analog Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
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Title: Total synthesis N–H (+)-tetrahydro deoxycytisine and application in Pd-catalyzed hydroarylation of ketimine (Piperidone Synthesis) Source: ChemRxiv URL: [Link]
